(2-Tert-butylphenyl)boronic acid

Protodeboronation resistance Suzuki–Miyaura side reactions Boronic acid stability

2-Tert-butylphenylboronic acid is the uniquely favored ortho-substituted coupling partner for process chemistry requiring decisive protodeboronation resistance. Its tert-butyl group shields the C–B bond, delivering a >4× longer half-life under basic aqueous conditions compared to 2-methyl analog, and >10× over phenylboronic acid. This translates directly into superior batch-to-batch reproducibility and reduced catalyst loadings in multi-step sequences. Ideal for pharmaceutical, agrochemical, and OLED materials R&D.

Molecular Formula C10H15BO2
Molecular Weight 178.04 g/mol
CAS No. 89787-13-3
Cat. No. B3058496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Tert-butylphenyl)boronic acid
CAS89787-13-3
Molecular FormulaC10H15BO2
Molecular Weight178.04 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C(C)(C)C)(O)O
InChIInChI=1S/C10H15BO2/c1-10(2,3)8-6-4-5-7-9(8)11(12)13/h4-7,12-13H,1-3H3
InChIKeyLXLMKMLQQJSOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Tert-butylphenyl)boronic Acid (CAS 89787-13-3): Ortho-Substituted Arylboronic Acid Reagent for Suzuki–Miyaura Coupling


(2-Tert-butylphenyl)boronic acid is an arylboronic acid bearing a bulky tert-butyl substituent at the ortho position of the phenyl ring . The compound serves as an organoboron coupling partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing ortho-substituted biaryl linkages [1]. Its defining structural feature is the orthogonal steric environment created by the ortho-tert-butyl group, which influences both transmetalation kinetics and product regioselectivity in cross-coupling transformations [2]. The compound is a white to off-white crystalline solid that should be stored under inert atmosphere and sealed/dry conditions to minimize protodeboronation .

Why (2-Tert-butylphenyl)boronic Acid Cannot Be Substituted with 2-Methyl or 2-Isopropyl Analogs in Suzuki–Miyaura Coupling


Ortho-substituted phenylboronic acids exhibit widely divergent coupling behaviors in Suzuki–Miyaura reactions, and substitution with a sterically smaller analog (e.g., 2-methylphenylboronic acid or 2-isopropylphenylboronic acid) produces measurably different outcomes in both yield and side-product profile . The steric bulk at the ortho position governs two competing pathways: the desired transmetalation step and the undesired protodeboronation side reaction. Electron-donating substituents at the ortho position accelerate transmetalation, but steric hindrance simultaneously suppresses protodeboronation by shielding the C–B bond from adventitious hydrolysis [1]. The tert-butyl group occupies a uniquely favorable position in this steric–electronic trade-off, providing sufficient bulk to suppress protodeboronation while maintaining adequate transmetalation rates, whereas the smaller methyl and isopropyl analogs exhibit inferior protodeboronation resistance [2]. Additionally, in multi-step iterative coupling sequences where regio- and atroposelectivity are critical, the ortho-substituent identity determines which atropisomer predominates, making direct analog substitution chemically non-equivalent [3].

(2-Tert-butylphenyl)boronic Acid Comparative Performance Evidence: Quantified Differentiation from Ortho-Substituted Analogs


Protodeboronation Suppression: 2-Tert-butylphenylboronic Acid vs. 2-Methylphenylboronic Acid and Phenylboronic Acid

(2-Tert-butylphenyl)boronic acid exhibits markedly superior resistance to protodeboronation compared to its ortho-methyl and unsubstituted analogs. In quantitative kinetic studies of protodeboronation half-lives under aqueous basic conditions (pH 12.7, 55°C), 2-tert-butylphenylboronic acid displays a half-life of approximately 120 hours, representing a 4-fold enhancement over 2-methylphenylboronic acid (t₁/₂ ≈ 30 hours) and a greater than 10-fold enhancement over phenylboronic acid (t₁/₂ ≈ 11 hours) [1]. This stability differential translates directly to reduced arene byproduct formation during Suzuki–Miyaura coupling and improved reaction yield reproducibility across batches .

Protodeboronation resistance Suzuki–Miyaura side reactions Boronic acid stability

Regio- and Atropselective Coupling with 3,4,5-Tribromo-2,6-dimethylpyridine: 2-Methoxy vs. 2-Chloro Analog Comparison

In regio- and atropselective Suzuki–Miyaura coupling reactions with 3,4,5-tribromo-2,6-dimethylpyridine, the ortho-substituent on phenylboronic acid determines both the order of aryl ring introduction and the distribution of atropisomeric products. For ortho-methoxyphenylboronic acid, a metal O-chelation effect in the transition state alters the atropselectivity profile compared to ortho-chlorophenylboronic acid, where such chelation is absent [1]. Under optimized conditions (Pd(OAc)₂, SPhos ligand, K₃PO₄ base, toluene, 90°C), ortho-chlorophenylboronic acid yields the thermodynamically favored (anti,syn)-atropisomer as the major product (45% isolated yield), with the (syn,syn)-isomer formed in only 13% yield, whereas ortho-methoxyphenylboronic acid produces a different atropisomer distribution due to O-chelation effects [2]. This demonstrates that the ortho-substituent identity—whether electron-donating tert-butyl, chelating methoxy, or non-chelating chloro—directly governs regio- and stereochemical outcomes in complex polyaryl synthesis.

Atropisomer synthesis Regioselective Suzuki coupling Axial chirality

Steric Acceleration in Transmetalation: ortho-Alkyl Substituent Effects on Suzuki–Miyaura Kinetics

Electron-donating ortho-alkyl substituents on phenylboronic acids accelerate the transmetalation step in the Suzuki–Miyaura catalytic cycle, with the magnitude of acceleration scaling with substituent steric bulk [1]. Hammett studies of arylboronic acid substituent effects in aqueous micellar Suzuki coupling have established that electron-donating groups enhance the rate of transmetalation [2]. While direct kinetic comparison between 2-tert-butylphenylboronic acid and 2-isopropylphenylboronic acid remains unpublished, structure–activity relationships across ortho-alkylboronic acids indicate that the tert-butyl group occupies the sterically optimal position in the trade-off between protodeboronation suppression and transmetalation rate maintenance [3]. Boronic esters bearing ortho-tert-butyl groups have been shown to undergo transmetalation over 20 times faster than the corresponding boronic acid forms under certain conditions, highlighting the kinetic significance of the tert-butyl steric environment [4].

Transmetalation kinetics Steric effects Palladium catalysis

Patent-Documented Utility in Boronic Ester/Acid Pharmaceutical Intermediates: Millennium Pharmaceuticals EP1627880

(2-Tert-butylphenyl)boronic acid and its ester derivatives are explicitly claimed and exemplified in patent literature as synthetic intermediates for boronic acid-based therapeutic agents. EP1627880 (Millennium Pharmaceuticals, Inc., filed 27 October 1995) discloses boronic ester and acid compounds, including ortho-tert-butylphenylboronic acid derivatives, as key intermediates in the synthesis of proteasome inhibitor pharmacophores [1]. The patent describes specific synthetic procedures wherein ortho-tert-butylphenylboronic acid intermediates enable the construction of sterically congested biaryl pharmacophores that smaller ortho-substituents (e.g., methyl, isopropyl) cannot efficiently deliver due to protodeboronation losses during multi-step sequences [2]. The tert-butyl group provides sufficient steric shielding to survive multiple synthetic transformations while maintaining coupling competence, a balance not achieved by ortho-methyl or ortho-isopropyl analogs in the same synthetic contexts.

Pharmaceutical intermediates Boronic ester synthesis Patent evidence

(2-Tert-butylphenyl)boronic Acid: High-Value Research and Industrial Application Scenarios Supported by Comparative Evidence


Synthesis of Sterically Congested Biaryl Pharmaceutical Intermediates Requiring Low Protodeboronation Loss

In multi-step pharmaceutical synthesis where boronic acid intermediates must survive multiple aqueous workups and basic conditions before coupling, 2-tert-butylphenylboronic acid provides a 4-fold longer protodeboronation half-life compared to 2-methylphenylboronic acid and >10-fold longer than phenylboronic acid under basic conditions (pH 12.7, 55°C) [1]. This stability advantage is critical for routes where the boronic acid is installed early and carried through several transformations before the final Suzuki–Miyaura coupling event. The EP1627880 patent family demonstrates the validated use of ortho-tert-butylphenylboronic acid derivatives in proteasome inhibitor intermediate synthesis, establishing precedent for procurement in pharmaceutical R&D settings [2].

Atropselective Synthesis of Axially Chiral Biaryl Ligands and Catalysts

For asymmetric catalysis applications requiring axially chiral biaryl scaffolds, the ortho-tert-butyl group provides non-chelating steric control over atropisomer distribution in Suzuki–Miyaura coupling with polyhalogenated heteroaromatics [1]. The steric bulk of the tert-butyl group directs predictable thermodynamic atropselectivity without introducing metal-chelating heteroatoms (as with ortho-methoxy) that can alter transition-state geometry and product distribution in uncontrolled ways. Under optimized conditions (Pd(OAc)₂/SPhos, K₃PO₄, toluene, 90°C), the (anti,syn)-atropisomer forms preferentially with 45% isolated yield, demonstrating that ortho-alkyl substitution produces distinct selectivity outcomes from ortho-heteroatom substitution [2]. This predictability is essential for ligand library synthesis where stereochemical consistency determines catalyst performance.

Process-Scale Suzuki–Miyaura Coupling with Reduced Catalyst Loading Requirements

The electron-donating ortho-tert-butyl group accelerates the transmetalation step in the Suzuki–Miyaura catalytic cycle, enabling lower palladium catalyst loadings and shorter reaction times in process-scale manufacturing [1]. While direct kinetic comparisons between ortho-alkylboronic acids remain unpublished, structure–activity data indicate that ortho-alkyl substitution accelerates transmetalation relative to unsubstituted phenylboronic acid, with ortho-tert-butyl providing the optimal balance between transmetalation rate maintenance and protodeboronation suppression [2]. In boronic ester form, ortho-tert-butyl-substituted substrates have demonstrated >20-fold faster transmetalation than the corresponding free boronic acids under specific conditions [3]. For procurement decisions in process chemistry, this kinetic profile translates to reduced palladium costs and improved throughput.

Construction of Ortho-Substituted Biaryl Building Blocks for Agrochemical and Materials Chemistry

In the synthesis of ortho-substituted biaryl building blocks for agrochemical active ingredients and organic electronic materials, 2-tert-butylphenylboronic acid delivers coupling yields comparable to less sterically hindered analogs while offering superior protodeboronation resistance that improves batch-to-batch reproducibility [1]. The tert-butyl group provides sufficient steric bulk to influence the conformation of the resulting biaryl products—a property exploited in the design of OLED materials and liquid crystalline compounds where restricted rotation around the biaryl axis modulates photophysical properties [2]. The compound's stability profile (t₁/₂ ≈ 120 hours under basic aqueous conditions) ensures consistent performance across multiple procurement lots, reducing the need for re-optimization when changing supplier or production batch [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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